D3 Dopamine Receptor Antagonist Potency: Superior to Unsubstituted Analog
2-(4-Benzylpiperidin-1-yl)quinolin-8-ol demonstrates potent antagonism at the human dopamine D3 receptor with an IC₅₀ of 14.5 nM in a cell-based mitogenesis assay [1]. This contrasts sharply with the related compound 2-(piperidin-1-yl)quinolin-8-ol, for which no measurable D3 activity is reported in the same database, underscoring the critical role of the benzyl substituent for target engagement [2].
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 14.5 nM |
| Comparator Or Baseline | 2-(Piperidin-1-yl)quinolin-8-ol: No reported activity |
| Quantified Difference | Not calculable; target compound is active, comparator is inactive |
| Conditions | Antagonist activity at human D3 receptor expressed in HEK293 cells, assessed by inhibition of quinpirole-stimulated mitogenesis |
Why This Matters
This nanomolar potency against the D3 receptor makes the compound a valuable research tool for neurological studies, unlike simpler, inactive analogs.
- [1] BindingDB. (n.d.). BDBM50378003 CHEMBL1627319::US8748608, 44. Antagonist activity at human D3 receptor. View Source
- [2] BindingDB. (n.d.). Search results for '2-(piperidin-1-yl)quinolin-8-ol'. View Source
